molecular formula C17H19O4P B14537988 (2,6-Diphenyloxan-2-yl)phosphonic acid CAS No. 62173-57-3

(2,6-Diphenyloxan-2-yl)phosphonic acid

Cat. No.: B14537988
CAS No.: 62173-57-3
M. Wt: 318.30 g/mol
InChI Key: BYNSIBHKVBNOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Diphenyloxan-2-yl)phosphonic acid is a high-purity organophosphorus compound offered for advanced chemical and biological research. Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one stable carbon-phosphorus (C–P) bond, which is highly resistant to enzymatic and chemical hydrolysis . This structural motif is a stable bioisostere of the native phosphate group, making phosphonate-containing molecules invaluable tools for creating hydrolytically stable analogs of phosphates and phosphonates for probing biological pathways and developing enzyme inhibitors . The specific structure of (2,6-Diphenyloxan-2-yl)phosphonic acid, which incorporates a tetrahydropyran (oxane) ring flanked by phenyl groups, suggests potential for unique applications. The oxane core can contribute to conformational restraint, while the lipophilic phenyl groups may enhance interactions with hydrophobic pockets in proteins or facilitate integration into organic materials. Researchers can leverage this compound in several key areas. In Medicinal Chemistry and Chemical Biology , it can serve as a key synthetic intermediate for the development of novel enzyme inhibitors or as a precursor for prodrug strategies. The high negative charge of phosphonic acids at physiological pH often limits cell permeability; thus, protecting groups such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) can be applied to create permeable prodrugs that are cleaved intracellularly to release the active phosphonic acid . In Materials Science , this compound is a promising building block for creating self-assembled monolayers (SAMs), hybrid organic-inorganic materials, and metal-organic frameworks (MOFs), leveraging the strong coordination of its phosphonic acid group to metal oxide surfaces and metal ions . Furthermore, the phosphonic acid group can act as a potent Brønsted acid catalyst for various organic transformations . (2,6-Diphenyloxan-2-yl)phosphonic Acid is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this product using appropriate laboratory safety protocols.

Properties

CAS No.

62173-57-3

Molecular Formula

C17H19O4P

Molecular Weight

318.30 g/mol

IUPAC Name

(2,6-diphenyloxan-2-yl)phosphonic acid

InChI

InChI=1S/C17H19O4P/c18-22(19,20)17(15-10-5-2-6-11-15)13-7-12-16(21-17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H2,18,19,20)

InChI Key

BYNSIBHKVBNOEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1)(C2=CC=CC=C2)P(=O)(O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diphenyloxan-2-yl)phosphonic acid typically involves the reaction of 2,6-diphenyloxan with a suitable phosphonating agent. One common method is the use of dialkyl or diaryl phosphonates, which undergo dealkylation under acidic conditions (e.g., HCl) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale reactions using dichlorophosphine or dichlorophosphine oxide as starting materials. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,6-Diphenyloxan-2-yl)phosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products:

Scientific Research Applications

(2,6-Diphenyloxan-2-yl)phosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (2,6-Diphenyloxan-2-yl)phosphonic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Derivatives

Structural and Electronic Comparisons

Aminophosphonic Acids

Aminophosphonic acids, such as γ-amino-β-hydroxyphosphonates (e.g., compound 1 in ), share the phosphonic acid moiety but incorporate amino and hydroxyl groups. These structural features enhance their ability to mimic natural amino acids and participate in enzyme inhibition (e.g., renin and phosphatase resistance) . In contrast, (2,6-diphenyloxan-2-yl)phosphonic acid lacks amino functionality but compensates with aromatic substituents, which may improve π-π stacking interactions in supramolecular assemblies or surface modifications .

Alkyl and Aryl Phosphonic Acids

Linear alkyl phosphonic acids (e.g., propyl or hexyl phosphonic acids) exhibit pKa values that increase with chain length due to the electron-repelling effect of saturated carbons (Table II, ). For example:

Compound (pK₁ + pK₂)/2
Propyl phosphonic acid ~2.5
Hexyl phosphonic acid ~3.0

This contrasts with α-hydroxyfarnesylphosphonic acid (), where the hydroxyl group adjacent to the phosphonic acid lowers pKa via intramolecular hydrogen bonding.

Stability and Hydrolysis Resistance

Phosphonic acids generally resist enzymatic hydrolysis better than carboxylic acids due to the tetrahedral geometry and stronger P-O bonds. (2,6-Diphenyloxan-2-yl)phosphonic acid’s rigid, bulky structure may further hinder hydrolysis compared to smaller analogs like methylphosphonic acid. This stability is comparable to γ-amino-β-hydroxyphosphonates (), which are designed as phosphatase-resistant phosphate mimics .

Metal Ion Chelation and Selectivity

Phosphonic acids are widely used in ion-exchange resins for selective metal binding. Aminophosphonic acid resins () show high affinity for Cu²⁺, Pb²⁺, and Eu³⁺ due to combined amine and phosphonate coordination sites. In contrast, (2,6-diphenyloxan-2-yl)phosphonic acid’s lack of amine groups may reduce its versatility but enhance selectivity for metals favoring aromatic interactions (e.g., Cd²⁺ or soft Lewis acids). Monofunctional phosphonic acid resins () exhibit lower capacity for multivalent ions compared to bifunctional systems, suggesting that the diphenyloxane derivative’s chelation efficiency depends on its ability to form stable coordination geometries.

Environmental and Regulatory Considerations

Phosphonic acid residues in organic products () are a regulatory concern due to their persistence in plants and soil. (2,6-Diphenyloxan-2-yl)phosphonic acid’s hydrophobic aryl groups may reduce water solubility and slow microbial degradation compared to hydrophilic analogs like fosetyl-Al. This necessitates careful lifecycle analysis in agrochemical applications.

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